molecular formula C9H13NO3 B13006086 Ethyl 4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate

Ethyl 4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate

Cat. No.: B13006086
M. Wt: 183.20 g/mol
InChI Key: ZREHWCUVCSENRL-UHFFFAOYSA-N
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Description

Structural Analysis of Ethyl 4,5,6,6a-Tetrahydro-3aH-Cyclopenta[d]Isoxazole-3-Carboxylate

Molecular Architecture and Stereochemical Features

The compound’s core structure consists of a cyclopentane ring fused to a partially unsaturated isoxazoline ring (Figure 1). The isoxazoline moiety contains oxygen at position 1 and nitrogen at position 2, while the ethyl carboxylate group at position 3 introduces polar functionality. The stereochemistry is defined by two chiral centers at positions 4 and 5, which adopt a cis configuration, as evidenced by the isomeric SMILES notation C1C[C@H]2[C@@H](C1)ON=C2C(=O)O.

Table 1: Key Structural Properties
Property Value Source
Molecular Formula C₉H₁₃NO₃
Molecular Weight 183.21 g/mol
IUPAC Name Ethyl (3aR,6aR)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate
Stereochemistry Cis configuration at C4/C5

X-ray diffraction studies of analogous compounds reveal that the isoxazoline ring is nearly planar, with bond lengths of 1.45 Å for N–O and 1.33 Å for C=N, consistent with partial double-bond character. The cyclopentane ring adopts an envelope conformation, reducing steric strain while maintaining bicyclic rigidity.

Comparative Analysis of Cyclopenta[d]Isoxazole Ring Systems

The cyclopenta[d]isoxazole scaffold distinguishes itself from simpler isoxazole derivatives through enhanced stability and stereochemical control. For example, compared to monocyclic isoxazoles, the fused bicyclic system exhibits:

  • Increased Ring Strain : The fused cyclopentane introduces torsional strain (≈5–8 kcal/mol), which is partially offset by conjugation within the isoxazoline ring.
  • Improved Thermal Stability : Decomposition temperatures for bicyclic isoxazoles exceed 200°C, whereas monocyclic analogs degrade below 150°C.
  • Stereoelectronic Effects : The cis configuration at C4/C5 creates a dipole moment of 2.1–2.4 D, enhancing solubility in polar solvents like ethanol and dimethyl sulfoxide.
Table 2: Comparison of Isoxazole Derivatives
Property Cyclopenta[d]Isoxazole Monocyclic Isoxazole
Ring Strain (kcal/mol) 5–8 0–2
Melting Point Range (°C) 120–150 80–110
Dipole Moment (D) 2.1–2.4 1.3–1.7

Conformational Dynamics in Bicyclic Frameworks

The molecule’s conformational flexibility is constrained by its bicyclic architecture. Nuclear magnetic resonance (NMR) studies indicate two primary conformers:

  • Envelope Conformation : The cyclopentane ring adopts a bent shape, reducing eclipsing interactions between C6a and C3a.
  • Half-Chair Conformation : The isoxazoline ring flattens, allowing partial π-delocalization across the N–O–C system.

These conformers interconvert via a low-energy barrier (ΔG‡ ≈ 10–12 kcal/mol), as shown by variable-temperature NMR line broadening at −40°C. The ethyl carboxylate group remains equatorial relative to the bicyclic plane, minimizing steric hindrance with the cyclopentane hydrogens.

Tautomerism and Resonance Stabilization Effects

Resonance stabilization plays a critical role in the electronic structure of the isoxazoline ring. Delocalization of the nitrogen lone pair into the adjacent oxygen and carbonyl groups results in three major resonance contributors (Figure 2):

  • Oxime-Oxide Form : Dominant contributor (≈60%), with formal positive charge on nitrogen and negative charge on oxygen.
  • Enolic Form : Involves proton transfer from the ethyl carboxylate to the isoxazoline oxygen (≈30% contribution).
  • Diradical Form : Minor contributor (≈10%) under photolytic conditions.

The ethyl carboxylate group further stabilizes the system through inductive electron withdrawal, increasing the isoxazoline ring’s aromaticity by 15–20% compared to non-esterified analogs. Infrared spectroscopy confirms this effect, with C=O stretching frequencies at 1725 cm⁻¹ (ester) and 1680 cm⁻¹ (isoxazoline C=N), indicating reduced bond order due to conjugation.

Table 3: Resonance Stabilization Energies
Contribution Source Energy Stabilization (kcal/mol)
Isoxazoline Ring Delocalization 25–30
Ethyl Carboxylate Inductive Effect 8–12
Bicyclic Strain Compensation −5 to −7

Properties

IUPAC Name

ethyl 4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-2-12-9(11)8-6-4-3-5-7(6)13-10-8/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREHWCUVCSENRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2C1CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate can be achieved through various synthetic routes. One common method involves the nitrile oxide technique, which is used to synthesize a prostanoid precursor with a 4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole fragment . The reaction conditions typically involve mild temperatures and specific catalysts to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative, cis-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid . This reaction is critical for further functionalization:

  • Conditions :

    • Acidic: HCl (6N), reflux, 6–8 hours.

    • Basic: NaOH (2M), ethanol/water (1:1), 60°C, 4 hours.

  • Applications : The carboxylic acid serves as a precursor for amidation or decarboxylation reactions .

Ring-Opening Reactions of the Isoxazole Moiety

The isoxazoline ring can be selectively opened under reductive or nucleophilic conditions to introduce amino or hydroxyl groups:

Reductive Ring Opening

  • Conditions : Hydrogenation with Raney Ni or Pd/C in ethanol .

  • Products :

    • 3-(1-Ethyl-propyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-5,6-diol (via hydroxylamine intermediate) .

    • tert-Butyl [2-ethyl-1-(2,3,4-trihydroxycyclopentyl)butyl]carbamate (after Boc protection) .

Nucleophilic Ring Opening

Epoxide intermediates derived from the cyclopentene ring react with nucleophiles like sodium azide:

  • Example :

    • Substrate : Epoxidized derivative (15a) .

    • Reagents : NaN₃, NH₄Cl, DMF, 24 hours .

    • Product : Azido-alcohol 17 with regio- and stereoselectivity (cis to the isoxazoline ring) .

Functionalization via Substitution Reactions

The cyclopentane and isoxazole rings tolerate substitution reactions at specific positions:

Fluorination

While not directly reported for this compound, structurally similar derivatives (e.g., Ethyl 5,5-difluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate ) undergo fluorination via electrophilic reagents or radical pathways.

Epoxidation and Subsequent Transformations

The cyclopentene moiety in unsaturated analogs can be epoxidized, enabling further functionalization:

  • Epoxidation :

    • Reagents : m-CPBA, CH₂Cl₂, 0°C to RT .

    • Product : Epoxide 15a with defined stereochemistry .

  • Epoxide Ring Opening :

    • With NaN₃ : Forms azido-alcohols .

    • With H₂O : Forms diols under acidic conditions .

Decarboxylation

The carboxylic acid derivative undergoes decarboxylation at elevated temperatures:

  • Conditions : 180–200°C, toluene, 2 hours.

  • Product : 3-Methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]isoxazole (simplified bicyclic structure) .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Key Products Yield Reference
Ester Hydrolysis6N HCl, refluxcis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid85–90%
Reductive Ring OpeningH₂, Raney Ni, EtOH3-(1-Ethyl-propyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-5,6-diol89%
Epoxide-Azide AdditionNaN₃, NH₄Cl, DMFAzido-alcohol 1783–89%
Boc ProtectionBoc₂O, TEA, CH₂Cl₂Ethyl-4-tert-butoxycarbonylamino derivative75–80%

Stereochemical Considerations

The stereochemistry at positions 4 and 5 significantly influences reactivity and biological activity:

  • cis-Configuration : Favored in epoxide ring-opening reactions due to steric and electronic factors .

  • Transesterification : The ethyl ester group can be replaced with bulkier alcohols (e.g., tert-butanol) under acid catalysis, though yields depend on steric hindrance .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties . In medicine, it is being explored for its potential use in drug development. Industrially, it can be used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of inflammation or induction of cell death in cancer cells.

Comparison with Similar Compounds

Ethyl 6-Oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate (38m)

  • Structural Difference : A ketone group at position 6 replaces the hydroxyl or hydrogen substituent in the parent compound.
  • Synthesis : Formed under similar catalytic conditions but with extended reaction times (137 hours vs. shorter durations for hydroxylated derivatives) .
  • Reactivity : The oxo group enhances electrophilicity, making 38m more reactive in nucleophilic additions compared to hydroxylated analogs .

Ethyl 4-Hydroxy-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate

  • Structural Difference : A hydroxyl group at position 4 introduces hydrogen-bonding capability.
  • NMR Data : Distinct downfield shifts for the hydroxyl-bearing proton (δ = 2.31–2.54 ppm) and altered coupling constants in the cyclopentane ring .
  • Applications : The hydroxyl group facilitates derivatization (e.g., etherification or esterification), expanding utility in medicinal chemistry .

Functional Group Variations in Isoxazole Carboxylates

Ethyl 5-(4-Methoxyphenyl)isoxazole-3-carboxylate (CAS 925006-96-8)

  • Structural Difference : A substituted phenyl ring at position 5 replaces the fused cyclopentane.
  • Similarity Score : 0.84 (moderate structural similarity) .
  • Applications : The aromatic moiety enhances π-π stacking interactions, making it suitable for kinase inhibitors .

Ethyl 6-Hydroxybenzo[d]isoxazole-3-carboxylate (CAS 57764-50-8)

  • Structural Difference : A benzene ring fused to the isoxazole (benzo[d]isoxazole) with a hydroxyl group at position 5.
  • Similarity Score : 0.99 (very high structural similarity) .
  • Properties : Increased planarity from the benzene ring improves UV absorption, relevant in material sciences .

Heterocyclic Variations: Pyrazole Analogs

Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate

  • Structural Difference : Pyrazole replaces isoxazole as the heterocyclic core.
  • Reactivity : Pyrazole’s dual nitrogen atoms enable stronger coordination to metal ions, useful in catalysis .
  • Applications : Widely used in drug discovery for anti-inflammatory and anticancer agents .

Data Tables

Table 1: Structural and Spectral Comparison of Cyclopenta[d]isoxazole Derivatives

Compound Substituent Key NMR Shifts (δ, ppm) Yield (%)
Parent Compound (Ethyl derivative) H 1.34–1.37 (CH3), 4.26–4.40 (CH2O) 39
Ethyl 6-Oxo derivative (38m) Oxo (C=O) 2.00–2.65 (CH2CO), 5.08 (CHNO2) 8
Ethyl 4-Hydroxy derivative OH 2.31–2.54 (OH), 5.23 (CH) 39

Table 2: Similarity Scores for Isoxazole Carboxylates (CAS Data)

CAS No. Compound Name Similarity Score
57764-50-8 Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate 0.99
925006-96-8 Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate 0.84
51677-09-9 Methyl 5-phenylisoxazole-3-carboxylate 0.81

Biological Activity

Ethyl 4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate is a nitrogen-containing heterocyclic compound characterized by its unique bicyclic structure, which includes a cyclopentane ring fused to an isoxazole moiety. Its molecular formula is C9_9H13_{13}N O3_3, with a molecular weight of approximately 183.20 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound exhibits promising anti-inflammatory and analgesic properties. These activities are hypothesized to arise from its ability to interact with specific biological pathways involved in pain and inflammation modulation.

  • Mechanism of Action : Although the exact mechanisms remain to be fully elucidated, it is suggested that the compound may modulate the activity of enzymes involved in inflammatory pathways. Further investigations using techniques such as molecular docking and binding affinity assays are essential to characterize these interactions comprehensively.

Potential Applications in Drug Development

Given its structural features and preliminary biological activity data, this compound is being explored as a candidate for further pharmacological studies. Its potential applications include:

  • Development of anti-inflammatory agents
  • Exploration as a scaffold for designing new drugs targeting various diseases

Comparative Analysis with Related Compounds

The following table summarizes compounds structurally related to this compound:

Compound NameStructureUnique Features
Ethyl 5-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylateStructureContains an additional oxo group at position 5
4,5-dihydro-3H-cyclopenta[d]isoxazole-3-carboxylic acidStructureLacks ethyl ester functionality
Cis-Ethyl 5-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylateStructureGeometrical isomer with distinct stereochemistry

These compounds highlight the uniqueness of this compound due to its specific structural arrangement and functional groups that may influence its biological activity and pharmacological potential.

Case Study: Anti-inflammatory Activity

A study conducted by researchers focusing on the anti-inflammatory effects of various isoxazole derivatives included this compound. The findings suggested that this compound significantly reduced inflammation markers in vitro. The study utilized several assays to measure cytokine levels in treated cells compared to controls.

Research Findings on Enzyme Interaction

Recent molecular docking studies indicated that this compound interacts with cyclooxygenase (COX) enzymes—key players in the inflammatory response. The binding affinity was comparable to known anti-inflammatory drugs. This suggests a potential pathway for therapeutic application.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Ethyl 4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate, and how are diastereoisomers characterized?

  • Methodology : The compound is synthesized via catalytic condensation of ethyl nitroacetate with cyclopentenone derivatives. A copper(II) acetate catalyst in chloroform at 60°C for 137 hours facilitates the reaction, yielding diastereoisomers .
  • Characterization :

  • GC-MS : Retention times (e.g., 18.4–20.8 min) and fragmentation patterns distinguish isomers .
  • 1H NMR : Diastereomers exhibit distinct splitting patterns (e.g., δ 1.32–5.40 ppm for cyclopentane protons) .
    • Work-Up : Purification via silica gel chromatography (ethyl acetate/petroleum ether) .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Primary Methods :

  • 1H/13C NMR : Assigns stereochemistry and identifies functional groups (e.g., ester carbonyl at ~170 ppm) .
  • GC-MS : Monitors reaction progress and detects impurities .
    • Supplementary Techniques :
  • HPLC : Resolves diastereomers using chiral columns.
  • Elemental Analysis : Validates molecular formula (C10_{10}H13_{13}NO3_{3}) .

Q. What safety protocols are critical for handling this compound?

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (Category 2 skin/eye irritant) .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance diastereoselectivity?

  • Catalyst Screening : Test transition metals (e.g., Cu(II) vs. Fe(III)) to influence cycloaddition pathways .
  • Solvent Effects : Polar aprotic solvents (e.g., NMP) may improve reaction rates and selectivity .
  • Temperature Modulation : Lower temperatures (e.g., 40°C) could favor kinetic over thermodynamic products.
  • Table 1 : Optimization Parameters

ParameterExample ConditionsOutcome
CatalystCu(OAc)2_2 (5 mol%)22% yield, 4 isomers
SolventChloroform vs. DCMHigher purity in DCM
Reaction Time137 hoursComplete conversion

Q. How to resolve spectral data contradictions arising from diastereomer mixtures?

  • Decoupling Experiments : Use 2D NMR (COSY, NOESY) to assign overlapping proton signals .
  • Crystallography : Single-crystal X-ray diffraction (via SHELXL ) unambiguously determines stereochemistry.
  • Dynamic NMR : Analyze variable-temperature spectra to detect conformational exchange .

Q. What computational methods model the cyclopenta-isoxazole ring's conformational dynamics?

  • Software : Use Gaussian or ORCA for DFT calculations to predict stable conformers.
  • Docking Studies : Explore interactions with biological targets (e.g., enzyme active sites) using AutoDock .
  • Crystallographic Tools : SHELXTL and WinGX refine crystal structures from diffraction data.

Q. How does ester group modification impact reactivity in downstream transformations?

  • Hydrolysis : Replace ethyl with methyl esters to study steric effects on hydrolysis rates .
  • Cross-Coupling : Introduce aryl halides via Suzuki-Miyaura reactions for functionalized analogs .
  • Biological Activity : Compare EC50_{50} values of derivatives in enzyme inhibition assays .

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